molecular formula C20H21NO4 B8525346 9H-fluoren-9-ylmethyl 3-(hydroxymethyl)-4-morpholinecarboxylate

9H-fluoren-9-ylmethyl 3-(hydroxymethyl)-4-morpholinecarboxylate

Cat. No. B8525346
M. Wt: 339.4 g/mol
InChI Key: VHZBQPNMMJAAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428452B2

Procedure details

To a solution of 9H-fluoren-9-ylmethyl 3-formyl-4-morpholinecarboxylate (610 mg, 1.808 mmol) in dichloromethane (DCM) (6 mL) cooled in an ice-water bath, was added trimethylsilyl trifluoromethanesulphonate (0.470 mL, 2.60 mmol). To the solution was added dropwise a solution of methyl 5-bromo-1H-indole-7-carboxylate (333 mg, 1.311 mmol) in DCM (18 mL). The resulting orange solution was stirred at 0° C. for 1 hour, under nitrogen. To the dark orange solution was added triethylsilane (1 mL, 6.26 mmol) and the mixture stirred between 5-10° C. for 1.5 hours. The solution was allowed to warm to ambient temperature over 6 hours, then stored overnight at 5° C. The reaction was quenched with saturated aqueous sodium hydrogen carbonate (75 mL) and DCM (50 mL). The phases were separated and the aqueous phase washed with DCM (2×40 mL). The combined organic extracts were concentrated in vacuo to leave a yellow foam. The residue was loaded in dichloromethane and purified on silica (Si) using 0-100% ethyl acetate-cyclohexane over 40 minutes. The appropriate fractions were combined and evaporated in vacuo to give the product, 142 mg, as a yellow gum. LCMS [LCMS4] Rt 2.61 min, m/z (ES+) 340 (M+H).
Name
9H-fluoren-9-ylmethyl 3-formyl-4-morpholinecarboxylate
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Quantity
333 mg
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:8][O:7][CH2:6][CH2:5][N:4]1[C:9]([O:11][CH2:12][CH:13]1[C:25]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[C:19]2[C:14]1=[CH:15][CH:16]=[CH:17][CH:18]=2)=[O:10])=[O:2].FC(F)(F)S(O[Si](C)(C)C)(=O)=O.BrC1C=C2C(=C(C(OC)=O)C=1)NC=C2.C([SiH](CC)CC)C>ClCCl>[OH:2][CH2:1][CH:3]1[CH2:8][O:7][CH2:6][CH2:5][N:4]1[C:9]([O:11][CH2:12][CH:13]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=2[C:20]2[C:25]1=[CH:24][CH:23]=[CH:22][CH:21]=2)=[O:10]

Inputs

Step One
Name
9H-fluoren-9-ylmethyl 3-formyl-4-morpholinecarboxylate
Quantity
610 mg
Type
reactant
Smiles
C(=O)C1N(CCOC1)C(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.47 mL
Type
reactant
Smiles
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
Step Three
Name
Quantity
333 mg
Type
reactant
Smiles
BrC=1C=C2C=CNC2=C(C1)C(=O)OC
Name
Quantity
18 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting orange solution was stirred at 0° C. for 1 hour, under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred between 5-10° C. for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature over 6 hours
Duration
6 h
WAIT
Type
WAIT
Details
stored overnight at 5° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous sodium hydrogen carbonate (75 mL) and DCM (50 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the aqueous phase washed with DCM (2×40 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a yellow foam
CUSTOM
Type
CUSTOM
Details
purified on silica (Si)
CUSTOM
Type
CUSTOM
Details
over 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the product, 142 mg

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OCC1N(CCOC1)C(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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